2-Pentanone O-propyl oxime
Description
Contextualization of Oxime Derivatives within Organic and Materials Chemistry
Oxime derivatives, which include the general structure R¹R²C=NOH, have been a cornerstone of organic chemistry for over a century. numberanalytics.com Their synthesis, typically achieved through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), is a fundamental transformation in organic synthesis. byjus.com The versatility of oximes stems from their unique chemical reactivity, serving as precursors to a wide array of functional groups such as amines, nitriles, and amides. byjus.comnumberanalytics.com This adaptability has established oximes as crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. numberanalytics.com
In the realm of materials science, oxime derivatives are utilized in the creation of polymers and other advanced materials with tailored properties. numberanalytics.comnumberanalytics.com Their ability to participate in various chemical reactions makes them valuable building blocks for designing novel materials.
Significance of O-Alkyl Ketoxime Ethers in Contemporary Synthetic Methodologies and Chemical Transformations
O-alkyl ketoxime ethers, a specific subclass of oxime derivatives, have emerged as particularly important in modern synthetic chemistry. The substitution of the hydroxyl proton of an oxime with an alkyl group, forming an O-alkyl oxime ether, modulates the compound's reactivity and physical properties. This structural modification opens up new avenues for chemical transformations that are not readily accessible with parent oximes.
These ethers are instrumental in a variety of synthetic methodologies. nsf.gov For instance, they can undergo reactions such as reduction to form primary amines, a critical functional group in many biologically active molecules. rsc.org Furthermore, O-alkyl oxime ethers can be activated for N-O bond fragmentation through processes like hydrogen atom transfer (HAT) or single electron transfer (SET), generating iminyl radicals. nsf.gov These reactive intermediates are valuable in constructing nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. rsc.org The reactivity of the N-O bond in O-alkyl oxime ethers is a key feature, with a comparatively weak bond energy that allows for homolytic scission under thermal or photochemical conditions. mdpi.com
The synthesis of O-alkyl oxime ethers can be achieved through a two-step process involving the initial formation of the oxime followed by alkylation. jocpr.com One-pot synthesis methods have also been developed, offering a more efficient route to these valuable compounds. jocpr.com
Research Trajectories and Scholarly Significance of 2-Pentanone O-Propyl Oxime Investigations
While the broader class of O-alkyl oxime ethers has been extensively studied, research into specific derivatives like this compound provides deeper insights into structure-activity relationships and potential applications. Investigations into this particular compound contribute to the fundamental understanding of how the nature of the alkyl group (in this case, the propyl group) influences the chemical and physical properties of the oxime ether.
The parent ketone, 2-pentanone, also known as methyl propyl ketone (MPK), is a naturally occurring compound found in tobacco and as a metabolic product of Penicillium mold in blue cheese. wikipedia.org The corresponding oxime, 2-pentanone oxime, serves as the direct precursor to this compound. cymitquimica.com
Scholarly investigations into compounds like this compound are driven by the continuous search for novel synthetic intermediates and molecules with specific functionalities. Research in this area often focuses on developing efficient synthetic routes, characterizing the compound's physical and chemical properties, and exploring its reactivity in various chemical transformations. The data gathered from such studies enriches the broader knowledge base of organic chemistry and can pave the way for the discovery of new materials and bioactive compounds.
Structure
3D Structure
Properties
CAS No. |
54004-39-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-propoxypentan-2-imine |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3 |
InChI Key |
WAMKQMQKYDWIPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOCCC)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Pentanone O Propyl Oxime
General Reactivity Profiles of O-Alkyl Oxime Ethers
O-alkyl oxime ethers, such as 2-Pentanone O-propyl oxime, are versatile synthetic intermediates. nsf.gov Their reactivity is characterized by the interplay between the carbon-nitrogen double bond (C=N) and the nitrogen-oxygen (N-O) single bond. These compounds possess multiple reactive sites, including nucleophilic centers at the nitrogen and oxygen atoms and an ambiphilic carbon atom. nsf.gov
The hydrolysis of oxime ethers to regenerate the parent carbonyl compound and the corresponding alkoxyamine is a fundamental transformation. This reaction is typically catalyzed by acid and is reversible. nih.gov The accepted mechanism commences with the protonation of the oxime ether, most likely at the nitrogen atom, followed by a proton transfer to the oxygen to form an O-protonated intermediate. researchgate.net This enhances the leaving group ability of the alkoxy group. The C=N carbon is then attacked by a water molecule, forming a tetrahedral intermediate. nih.gov Subsequent elimination of the alkoxyamine and deprotonation yields the original ketone or aldehyde. nih.gov
While effective, traditional hydrolytic methods often require strong acids, which can lead to lower yields due to the formation of side products or decomposition. nih.gov The cleavage of the C-O ether bond can also occur under strongly acidic conditions with good nucleophiles like HBr or HI, proceeding through an SN1 or SN2 mechanism depending on the structure of the alkyl group. libretexts.org
Table 1: General Conditions for Hydrolytic Cleavage This is an interactive table. Click on the headers to sort.
| Catalyst/Reagent | Conditions | Product Types | Reference |
|---|---|---|---|
| Strong Brønsted Acids (e.g., H₂SO₄) | Aqueous media | Carbonyl, Alkoxyamine | nih.gov |
| Acid Catalysis | Aqueous media | Carbonyl, Alkoxyamine | nih.gov |
O-alkyl oxime ethers exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles.
Electrophilic Reactivity : The nitrogen atom of the oxime ether can act as an electrophilic center. O-alkyl oximes are considered "nitrenoids" because the nitrogen is bonded to a good leaving group (the alkoxy group). wikipedia.org This allows them to react with nucleophiles, such as carbanions (Grignard reagents, organolithiums), in electrophilic amination reactions to form new C-N bonds. wikipedia.orgtcichemicals.com While direct nucleophilic attack at the sp²-hybridized carbon of the C=N bond is generally difficult due to its low electrophilicity, activation of the oxygen atom enhances reactivity. tcichemicals.com
Nucleophilic Reactivity : The presence of the alkoxyamino group can increase the electron density of adjacent π-systems. In α,β-unsaturated oxime ethers, the C=C double bond becomes electron-rich, a phenomenon known as "umpolung" or polarity reversal from the parent α,β-unsaturated carbonyl compound. jst.go.jp This allows the double bond to act as a nucleophile and undergo reactions with electrophiles, such as epoxidation by dioxiranes. jst.go.jp The oxime nitrogen can also act as an internal nucleophile, for example, by attacking an alkyne moiety within the same molecule. rsc.org
Specific Chemical Transformations of this compound
The general reactivity patterns described above translate to several specific, synthetically useful transformations for ketoxime ethers like this compound.
The Beckmann rearrangement is a classic reaction of oximes and their derivatives, converting them into amides. masterorganicchemistry.com For a ketoxime ether like this compound, the reaction is typically initiated by an acid catalyst (Brønsted or Lewis acid) which activates the O-propyl group, converting it into a good leaving group. researchgate.netmvpsvktcollege.ac.in This is followed by a concerted migration of the alkyl group that is anti (trans) to the leaving group from the carbon to the nitrogen atom, displacing the leaving group and forming a nitrilium ion intermediate. researchgate.netmasterorganicchemistry.com Subsequent attack by water and tautomerization yields the corresponding N-substituted amide. nih.govchemie-brunschwig.ch
For this compound, two geometric isomers (E and Z) are possible. The rearrangement is stereospecific, meaning the product depends on which group (ethyl or methyl) is anti to the O-propyl group in the starting isomer. mvpsvktcollege.ac.in
Scheme 1: Postulated Beckmann Rearrangement of (E)-2-Pentanone O-propyl oxime
Catalysts such as antimony(V) salts have been shown to facilitate this rearrangement for O-silyl oxime ethers under mild conditions. oup.com
The reduction of this compound can lead to two primary products: the corresponding O-propylhydroxylamine or the primary amine, depending on the reagents and conditions used.
Reduction to Hydroxylamines : The C=N bond can be selectively reduced without cleaving the N-O bond to yield N-(1-methylbutyl)-O-propylhydroxylamine. This transformation can be achieved using reagents like pyridine-borane in the presence of acid. rsc.orgrsc.org This method is valued for its chemoselectivity, as it avoids over-reduction. rsc.org
Reduction to Amines : More powerful reducing agents or different catalytic systems can reduce both the C=N bond and cleave the N-O bond to produce the primary amine, 2-aminopentane. aakash.ac.in Reagents capable of this include lithium aluminum hydride (LiAlH₄), diborane, and catalytic hydrogenation. rsc.orgaakash.ac.in A combination of sodium borohydride (B1222165) (NaBH₄) and zirconium tetrachloride (ZrCl₄) has also been reported for the efficient reduction of O-alkyl oxime ethers to amines. scispace.com The formation of the amine can proceed through two pathways: initial reduction of the C=N bond to the hydroxylamine (B1172632) followed by N-O bond cleavage, or initial cleavage of the N-O bond to form an imine, which is then reduced. nih.gov
Table 2: Reducing Agents for O-Alkyl Oxime Ethers and Their Products This is an interactive table. Click on the headers to sort.
| Reagent System | Primary Product | Reference |
|---|---|---|
| Pyridine-Borane / Acid | O-Alkylhydroxylamine | rsc.orgrsc.org |
| LiAlH₄ | Primary Amine | aakash.ac.in |
| NaBH₄ / ZrCl₄ | Primary Amine | scispace.com |
| Diborane (B₂H₆) | Primary Amine | rsc.org |
Deoximation is the process of converting an oxime or oxime ether back into its parent carbonyl compound. niscpr.res.in This is a crucial reaction, especially when the oxime functionality is used as a protecting group for a ketone. niscpr.res.in For this compound, this would regenerate 2-pentanone. A variety of oxidative methods have been developed to achieve this under mild conditions, avoiding the harshness of traditional acid hydrolysis. niscpr.res.inresearchgate.net
These methods often offer high yields and good functional group tolerance. For instance, unsaturated oximes can be cleaved without affecting the C=C double bond. asianpubs.org
Table 3: Selected Reagents for Oxidative Deoximation This is an interactive table. Click on the headers to sort.
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| Ceric Ammonium Nitrate (B79036) (CAN) | Aqueous acetonitrile (B52724) or alcohol, 0°C | Rapid reaction | cdnsciencepub.com |
| Calcium Hypochlorite / Montmorillonite K-10 | Heterogeneous, mild | Simple, inexpensive | niscpr.res.in |
| H₂O₂ / Triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate | Chloroform-water, catalytic | Effective for aliphatic oximes | nih.gov |
| Potassium Superoxide / 18-crown-6 | In situ generation, room temp. | Mild conditions | researchgate.net |
| N-Iodosuccinimide (NIS) | Acetone, Microwave irradiation | Rapid, selective | asianpubs.org |
Oxidative Deoximation Reactions for Carbonyl Regeneration
Electrooxidative Protocols and Mechanistic Insights
An electrochemical protocol has been developed for the generation of carbonyl compounds from oximes, including by extension O-alkyl oximes like this compound, through a process of electrooxidative deoximation. organic-chemistry.org This method is noted for its excellent compatibility with various functional groups and for avoiding the use of harsh chemical oxidants or strong acids, presenting a cleaner and more environmentally friendly approach. organic-chemistry.org
The reaction proceeds via an electrooxidative pathway where water acts as the oxygen nucleophile and is the source of the oxygen atom in the resulting carbonyl product. organic-chemistry.org Mechanistic studies indicate that the nitrogen atom from the oxime is converted into nitrate ions. organic-chemistry.org The process has been optimized using 1,2-dichloroethane (B1671644) (DCE) with a small quantity of water and carbon electrodes, demonstrating broad applicability across various aldoximes and ketoximes. organic-chemistry.org This technique also shows promise for producing ¹⁸O-labeled carbonyl compounds. organic-chemistry.org The underlying mechanism is related to proton-coupled electron transfer (PCET), a redox process where both a proton and an electron are exchanged, often in a concerted step. nih.gov PCET provides a non-traditional pathway for homolytic bond cleavage. nih.gov
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation
Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are potent nucleophiles that readily react with electrophilic carbonyl compounds and their derivatives to form new carbon-carbon bonds. chemie-brunschwig.chvapourtec.comlibretexts.org The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom nucleophilic. chemie-brunschwig.ch
In the context of oxime ethers like this compound, while direct addition to the C=N bond can occur, these substrates are generally less reactive than their parent ketones. The reaction of organometallic reagents with aldehydes and ketones involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon to form an alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.org For example, the Grignard reaction is a well-established method for creating tertiary and secondary alcohols from ketones and aldehydes, respectively. chemie-brunschwig.ch While specific studies on this compound are not detailed in the provided results, the general reactivity of organometallic reagents suggests they would be capable of adding to the electrophilic carbon of the oxime ether, leading to the formation of a new C-C bond and a substituted hydroxylamine derivative after workup. The reactivity of these reagents often necessitates inert and anhydrous conditions due to their propensity to react with water. vapourtec.com
Photochemical and Thermal Decomposition Pathways
The photochemical and thermal decomposition of ketones and their derivatives, such as oximes, often proceed through characteristic pathways. For 2-pentanone, a related ketone, theoretical studies have shown that its gas-phase elimination follows a Norrish type II reaction mechanism. scholarsresearchlibrary.comresearchgate.net This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the carbonyl oxygen via a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net This leads to the formation of a 1,4-biradical as a primary photoproduct, which then cleaves at the Cα-Cβ bond to yield products like ethene and propen-2-ol (B8755588) (the enol form of acetone). scholarsresearchlibrary.comresearchgate.net
While direct studies on this compound are not available, the principles of Norrish-type reactions can be extended. The presence of the N-O-propyl group would influence the electronic and steric environment of the C=N bond, potentially altering the decomposition pathway. Thermal decomposition of oximes can also lead to various products depending on the conditions. For instance, heating oximes in the presence of acids can lead to their hydrolysis back to the corresponding ketone and hydroxylamine. wikipedia.org In some cases, oxime exchange reactions can occur at high temperatures, as seen in the reaction of cyclododecanone (B146445) with 2-pentanone oxime at 240°C. google.com
Kinetics and Thermodynamics of this compound Reactions
The kinetics of oxime formation and hydrolysis are influenced by several factors, including the structure of the carbonyl compound, pH, and the presence of catalysts. Generally, the formation of oximes is a second-order reaction, being first-order with respect to both the carbonyl compound and hydroxylamine. lookchem.com Ketones, such as 2-pentanone, react significantly slower than aldehydes in oxime ligation reactions. researchgate.net For example, the observed rate constant for the oxime ligation of 2-pentanone was found to be orders of magnitude lower than that for aldehydes like citral. researchgate.net
The hydrolysis of oximes is subject to acid catalysis. researchgate.net Studies on the hydrolysis of 9-formylfluorene oxime have shown that the reaction proceeds through a protonated carbinolamine intermediate in highly acidic solutions. researchgate.net The rate of this hydrolysis is dependent on the acidity of the medium. researchgate.net
From a thermodynamic perspective, the gas-phase elimination of 2-pentanone is an endothermic reaction. researchgate.net Thermodynamic parameters such as enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are crucial for understanding the stability and reactivity of these compounds. chemeo.comnist.gov For 2-pentanone, various thermodynamic properties have been determined, which serve as a basis for understanding the energetics of its reactions. chemeo.comnist.gov
Table 1: Kinetic Data for Oxime Ligation Reactions
| Carbonyl Compound | Catalyst (Concentration) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) |
|---|---|---|
| 2-Pentanone | Aniline (100 mM) | 0.082 |
| Citral | Aniline (50 mM) | 48.6 |
Data sourced from a study on oxime ligation kinetics. researchgate.net
Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches
The mechanisms of reactions involving oximes and their parent ketones are investigated using a combination of experimental and computational methods. sci-hub.se
Experimental Approaches:
Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing pH, catalyst, or substrate structure) provides insights into the rate-determining steps and the nature of transition states. lookchem.comresearchgate.netresearchgate.net For example, kinetic analysis of oxime formation reveals a second-order process. lookchem.com
Isotopic Labeling: Using isotopes, such as ¹⁸O, can trace the origin of atoms in the products, as demonstrated in the electrooxidative deoximation of oximes where the oxygen in the carbonyl product was shown to come from water. organic-chemistry.org
Product Analysis: Identifying the products and byproducts of a reaction helps to construct a balanced chemical equation and infer the reaction pathway. lookchem.comniscpr.res.in For instance, the identification of ethene and propen-2-ol supports the Norrish type II mechanism for 2-pentanone decomposition. scholarsresearchlibrary.com
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to model reaction pathways, optimize the geometries of reactants, transition states, and products, and calculate their energies. scholarsresearchlibrary.comresearchgate.net This allows for the determination of activation energies and reaction enthalpies.
Mechanism Modeling: Computational studies have been employed to investigate the gas-phase elimination of 2-pentanone, confirming a concerted Norrish type II mechanism that proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net These theoretical calculations of kinetic and thermodynamic parameters often show reasonable agreement with experimental values. scholarsresearchlibrary.com
For this compound, while specific mechanistic studies are sparse, the principles derived from studies on 2-pentanone and other oximes are applicable. For instance, the electrooxidative deoximation mechanism, elucidated through experimental means, suggests a pathway involving water as a nucleophile. organic-chemistry.org Similarly, computational studies on 2-pentanone provide a detailed picture of its thermal decomposition pathway, which serves as a model for understanding the potential decomposition of its oxime ether derivative. scholarsresearchlibrary.comresearchgate.net
Role of this compound as a Reactive Intermediate or Protecting Group in Complex Syntheses
Oximes and their derivatives, like this compound, serve important roles in organic synthesis, primarily as protecting groups for carbonyl functionalities and as reactive intermediates for various transformations. niscpr.res.inorganic-chemistry.org
As a Protecting Group: The conversion of a ketone or aldehyde to an oxime or oxime ether is a common strategy to protect the carbonyl group from reacting with nucleophiles or under certain reducing conditions. niscpr.res.in The oxime functionality is generally stable under neutral and basic conditions but can be readily cleaved (deprotected) by heating with inorganic acids to regenerate the parent carbonyl compound. wikipedia.orgniscpr.res.in This reversible formation makes them effective protecting groups. organic-chemistry.org For example, an oxime group can be used to mask a ketone while another functional group in the molecule undergoes a selective reaction. organic-chemistry.org
As a Reactive Intermediate: this compound can also function as a reactive intermediate. For instance, it can participate in oxime exchange reactions. In one documented application, 2-pentanone oxime is used in an exchange reaction with cyclododecanone at high temperatures to produce cyclododecanone oxime, a precursor for nylon 12. google.com This demonstrates its utility as a carrier of the oxime functionality.
Furthermore, the C=N bond of the oxime ether can undergo various transformations. Reduction of oximes and their ethers typically yields amines. wikipedia.org The Beckmann rearrangement, a classic reaction of oximes, transforms them into amides under acidic conditions, offering a route to nitrogen-containing compounds from ketones. wikipedia.org While the O-propyl group would influence the reactivity compared to a standard oxime, similar transformations are conceivable.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Pentanone |
| Propen-2-ol |
| Ethene |
| Acetone |
| Water |
| 1,2-dichloroethane (DCE) |
| Citral |
| Aniline |
| 9-formylfluorene oxime |
| Cyclododecanone |
| Cyclododecanone oxime |
| Hydroxylamine |
| Grignard reagents (organomagnesium halides) |
Advanced Analytical Methodologies for the Characterization and Detection of 2 Pentanone O Propyl Oxime
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 2-Pentanone O-propyl oxime, providing insights into its isomeric forms, vibrational characteristics, molecular weight, and electronic properties.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃-C=N | 1.8 - 2.2 | 10 - 20 |
| C=N-CH₂ | 3.8 - 4.2 | 70 - 80 |
| CH₂-CH₂-CH₃ | 1.5 - 1.8 | 20 - 30 |
| CH₂-CH₃ | 0.8 - 1.0 | 10 - 15 |
| C=N | - | 155 - 165 |
| C-CH₂-CH₂-CH₃ | 2.1 - 2.5 | 30 - 40 |
| C-CH₂-CH₂-CH₃ | 1.3 - 1.6 | 15 - 25 |
| C-CH₂-CH₂-CH₃ | 0.8 - 1.0 | 10 - 15 |
Note: These are predicted values based on analogous structures and may vary based on solvent and isomeric form.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to obtain a "vibrational fingerprint" of this compound. Oximes typically exhibit characteristic bands in their IR spectra corresponding to the stretching vibrations of O-H (around 3600 cm⁻¹), C=N (around 1665 cm⁻¹), and N-O (around 945 cm⁻¹) bonds. wikipedia.org The gas-phase IR spectrum of the related 2-pentanone oxime is available and shows these characteristic absorption bands. nist.gov Raman spectroscopy provides complementary information, particularly for the non-polar C=N bond. chemicalbook.comspectrabase.com
Table 2: Characteristic IR Absorption Frequencies for Oximes
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | ~3600 | Variable |
| C=N stretch | ~1665 | Medium |
| N-O stretch | ~945 | Medium |
Source: General values for oximes. wikipedia.org
Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation patterns of this compound. Electron ionization (EI) is a common method that leads to the formation of a molecular ion and various fragment ions. The molecular weight of this compound is 129.20 g/mol . While a direct mass spectrum for this specific compound is not widely published, analysis of related oximes and ketones provides insight into its expected fragmentation. google.comyoutube.com
A significant fragmentation pathway for compounds containing a carbonyl or oxime group and a sufficiently long alkyl chain is the McLafferty rearrangement. wikipedia.org This process involves the transfer of a γ-hydrogen atom to the oxygen of the oxime group, followed by β-cleavage. nih.govnih.gov This rearrangement results in the formation of a neutral alkene and a new radical cation. youtube.com Studies on various oximes have shown that the McLafferty rearrangement is a prominent feature in their mass spectra. nih.govnih.govresearchgate.net The presence of an oxygen atom at the β-position, as in an O-alkyl oxime, can influence the fragmentation, with the hydrogen transfer step often being the rate-limiting step. nih.gov The relative intensity of fragments from the McLafferty rearrangement can also differ between (E)- and (Z)-isomers. nih.govnih.gov
Table 3: Expected Key Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 129 | [M]⁺ | Molecular Ion |
| 114 | [M-CH₃]⁺ | α-cleavage |
| 86 | [M-C₃H₇]⁺ | α-cleavage |
| 72 | [M-C₄H₉]⁺ | α-cleavage |
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Oximes typically show absorption bands in the ultraviolet region. aip.org The π → π* transition of the C=N chromophore is a characteristic feature. researchgate.net For simple oximes, a weak n → π* transition is observed around 240 nm, while a strong π → π* transition appears around 170-205 nm. aip.org The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the molecule. shd-pub.org.rs Studies on various oximes show that the absorption maxima can shift depending on the pH and the solvent environment. researchgate.netcolumbia.edu
Table 4: Typical UV-Vis Absorption for Simple Oximes
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| n → π* | ~240 | Low |
| π → π* | 190 - 205 | High |
Source: General values for simple oximes. aip.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Separation Techniques for Purity and Mixture Analysis
Gas chromatography (GC) is the primary technique for the separation and purity analysis of volatile compounds like this compound. The use of capillary columns with different stationary phases allows for the efficient separation of the (E)- and (Z)-isomers. nih.gov The retention index of a compound is a key parameter in its identification. For instance, the parent ketone, 2-pentanone, has a well-documented retention index on various GC columns. nist.govchemeo.com Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for the simultaneous separation and identification of the components in a mixture. researchgate.net High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile oxime derivatives. columbia.edu
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Pentanone |
| 2-Pentanone oxime |
| Acetone |
| Acetone O-ethyl oxime |
| Acetone oxime |
| Propionaldehyde (B47417) |
Gas Chromatography (GC) for Volatile Mixture Resolution
Gas chromatography (GC) stands as a primary analytical tool for the separation and analysis of volatile and semi-volatile compounds such as 2-Pentanone, O-propyl oxime. The technique's effectiveness is rooted in the partitioning of the analyte between a stationary phase and a mobile gas phase, allowing for the separation of mixture components based on their physicochemical properties like boiling point and polarity. For oximes and their O-alkyl ethers, GC is particularly well-suited due to their inherent volatility. tandfonline.comtandfonline.comacs.orgtaylorfrancis.com
The conversion of ketones to their O-alkyloxime derivatives is a common strategy in analytical chemistry, often employed to improve chromatographic behavior and enable separation from other matrix components. tandfonline.comtandfonline.com The formation of the O-propyl oxime from 2-pentanone results in a derivative with a higher molecular weight and typically a higher boiling point than the parent ketone, leading to an increased retention time on most GC columns. This shift is advantageous as it can move the analyte's peak away from volatile solvent fronts and other low-boiling-point interferences.
While specific retention data for 2-Pentanone, O-propyl oxime is not widely published, data for the parent compound, 2-pentanone, oxime, is available and serves as a valuable reference point. The National Institute of Standards and Technology (NIST) reports a Kovats retention index (I) of 685 for 2-pentanone, oxime on a non-polar OV-101 stationary phase. nist.gov The addition of the O-propyl group would predictably increase this retention index on a non-polar column. The use of high-resolution capillary columns is standard for such analyses, providing the necessary efficiency to separate potential E/Z isomers of the oxime ether. taylorfrancis.com
Table 1: Reference GC Parameters for 2-Pentanone, oxime This interactive table provides reference gas chromatography data for the parent oxime compound.
| Parameter | Value | Source |
|---|---|---|
| Compound | 2-Pentanone, oxime | nist.gov |
| Column Type | Capillary | nist.gov |
| Stationary Phase | OV-101 (non-polar) | nist.gov |
| Retention Index (I) | 685 | nist.gov |
| Comment | The O-propyl derivative would have a higher retention index. |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Thermally Labile Separations
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is typically employed for compounds that are non-volatile or thermally unstable. For a relatively volatile and stable compound like 2-Pentanone, O-propyl oxime, GC is generally the method of choice. Consequently, literature detailing the HPLC analysis of this specific compound is scarce.
However, HPLC methods have been developed for more complex oxime ethers, particularly in the context of determining lipophilicity or separating enantiomers. sci-hub.sescielo.br For instance, reversed-phase HPLC (RP-HPLC) has been used to determine the lipophilicity parameters (log kw) of biologically active benzofuran (B130515) oxime ethers using mobile phases containing organic modifiers like methanol (B129727) or acetonitrile (B52724). scielo.br Such an approach could be adapted for 2-Pentanone, O-propyl oxime if required, likely using a C18 column.
A significant challenge in the HPLC analysis of 2-Pentanone, O-propyl oxime is detection. The molecule lacks a strong chromophore, making detection by UV-Vis spectrophotometry—the most common HPLC detection method—inefficient and insensitive. To overcome this, derivatization with a UV-active or fluorescent tag would be necessary, or alternative detection methods such as mass spectrometry (LC-MS) or charged aerosol detection (CAD) would be required.
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of analytes in complex mixtures.
GC-MS and LC-MS Method Development and Application
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the analysis of 2-Pentanone, O-propyl oxime. It combines the high-resolution separation power of GC with the structural elucidation capabilities of MS. A patent for the synthesis of O-substituted oximes confirms the use of mass spectrometry to identify a closely related compound, methyl ethyl ketoxime-O-alkyl ether, validating the technique's applicability. google.com
The electron ionization (EI) mass spectrum of 2-Pentanone, O-propyl oxime (molar mass: 143.22 g/mol ) can be predicted based on established fragmentation pathways for ketones and oxime ethers. youtube.comresearchgate.netlouisville.edu Key fragmentation processes include alpha-cleavage adjacent to the C=N bond and the McLafferty rearrangement. The McLafferty rearrangement is a characteristic fragmentation for carbonyls and related functionalities, including oximes, that possess a gamma-hydrogen. youtube.comlouisville.edu
Table 2: Predicted GC-MS (EI) Fragmentation for 2-Pentanone, O-propyl oxime This interactive table outlines the likely mass-to-charge ratios (m/z) of fragments generated during GC-MS analysis.
| Predicted m/z | Ion Structure/Lost Neutral | Fragmentation Pathway |
|---|---|---|
| 143 | [C₈H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 114 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |
| 101 | [M - C₃H₆]⁺• | McLafferty Rearrangement (loss of propene) |
| 100 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |
| 84 | [M - •OC₃H₇]⁺ | Cleavage of N-O bond (loss of propoxy radical) |
While LC-MS is less common for this specific analyte, it would be the hyphenated method of choice if an HPLC separation were required, as it overcomes the detection limitations of UV-Vis.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is an absolute technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal information about bond lengths, bond angles, and stereochemistry (e.g., E/Z configuration) in the solid state.
For an O-alkyloxime, this technique could definitively establish the configuration about the C=N double bond. Studies on other, more complex oxime derivatives have successfully used X-ray crystallography for this purpose. sci-hub.se
However, a search of the available scientific literature and crystallographic databases reveals no published X-ray crystal structure for 2-Pentanone, O-propyl oxime. This is not unexpected for a relatively simple organic compound that is likely a liquid or low-melting-point solid at room temperature, as obtaining a single crystal suitable for diffraction analysis can be challenging. If the compound were the subject of detailed stereochemical investigation, crystallization and subsequent X-ray analysis would be the ultimate method for structural confirmation in the solid phase.
Computational and Theoretical Investigations of 2 Pentanone O Propyl Oxime
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical studies provide fundamental insights into the molecular geometry and electronic properties of 2-Pentanone O-propyl oxime. These computational methods allow for the exploration of the molecule's conformational possibilities and the prediction of its stability and reactivity.
Density Functional Theory (DFT) for Conformational Landscapes and Isomeric Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ethernet.edu.et For this compound, DFT calculations are crucial for mapping its conformational landscape. The molecule possesses several rotatable bonds, leading to various possible conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable structures. For instance, studies on similar, complex organic molecules have successfully used DFT to analyze numerous conformers and identify the most thermodynamically stable ones, which are often stabilized by intramolecular interactions like hydrogen bonds. mdpi.com
The stability of different isomers, such as the (E) and (Z) isomers of the oxime group, can also be assessed. The energy differences between these isomers provide insights into their relative abundance at equilibrium. DFT methods, such as B3LYP with a suitable basis set like 6-31+g(d), have been effectively used to study the reaction mechanisms and thermodynamics of related ketones, indicating their applicability to this compound. scholarsresearchlibrary.com
A theoretical study on the elimination reaction of 2-pentanone, a related ketone, utilized the B3LYP/6-31+g(d) level of theory to explore its reaction mechanism. scholarsresearchlibrary.com This level of theory was found to be in reasonable agreement with experimental values for kinetic and thermodynamic parameters. scholarsresearchlibrary.com Such an approach could be similarly applied to this compound to understand its conformational preferences and isomeric stability.
Ab Initio Calculations for High-Accuracy Energetic Predictions
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for energetic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality energies for different conformers and isomers of this compound. These high-accuracy calculations are valuable for validating the results obtained from more computationally efficient DFT methods. For example, ab initio methods have been used to study the McLafferty-type rearrangement in the gas phase, providing detailed insights into the reaction mechanism. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. ebsco.com For this compound, MD simulations can provide a detailed picture of its dynamic behavior in different environments, such as in a solvent or in the gas phase. These simulations model the forces between atoms and how these forces influence molecular motion, offering insights into conformational changes and intermolecular interactions. ebsco.com
By simulating the system over a period of time, MD can reveal how the molecule explores its conformational space and the timescales of these transitions. Furthermore, MD simulations are invaluable for understanding how this compound interacts with other molecules, such as solvent molecules or other reactants. This is particularly important for understanding its behavior in solution and its role in chemical reactions. Reactive molecular dynamics simulations, for instance, can model chemical reactions and provide insights into reaction pathways and the stabilization of intermediates in complex environments like ionic liquids. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, has become a standard approach for structural elucidation of organic molecules. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and assign specific resonances to individual atoms. Studies have shown that screening various DFT functionals and basis sets can lead to highly accurate predictions of NMR chemical shifts for complex molecules like oximes. nih.gov
IR Frequencies: Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on their vibrational frequencies. msu.edu Computational methods can calculate the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific molecular motion, such as C=N stretching, O-H bending, or C-H stretching. This information is highly valuable for interpreting experimental IR spectra and confirming the presence of specific functional groups. For instance, the calculated vibrational analysis of the transition state in the elimination of 2-pentanone revealed a single strong imaginary frequency, confirming its nature as a true transition state. scholarsresearchlibrary.com
Below is a table of experimentally observed and computationally predicted IR frequencies for related compounds, illustrating the utility of this approach.
| Functional Group | Experimental Frequency (cm⁻¹) (for 2-Pentanone oxime) | Computationally Predicted Frequency (cm⁻¹) (Illustrative) | Vibrational Mode |
| O-H | ~3300 | ~3350 | Stretching |
| C-H | ~2960 | ~2970 | Stretching |
| C=N | ~1670 | ~1680 | Stretching |
| N-O | ~940 | ~950 | Stretching |
Note: The computationally predicted frequencies are illustrative and would require specific calculations for this compound.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
Theoretical studies on the gas-phase elimination of 2-pentanone, for example, have shown that the reaction proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.com The energy barrier for this reaction was calculated to be 56.13 kcal/mol. scholarsresearchlibrary.com Similar computational models can be applied to reactions of this compound to understand its reactivity. These models can predict the activation energies of different reaction pathways, helping to determine the most likely mechanism.
Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that it correctly connects the desired reactants and products. faccts.de The IRC is the minimum energy path on the potential energy surface that links the transition state to the reactants in one direction and to the products in the other. faccts.de IRC calculations provide a detailed picture of the geometric changes that occur as the reaction progresses. For the elimination of 2-pentanone, IRC analysis verified that the identified transition state directly connects the reactant and the products in a one-step elementary reaction process. scholarsresearchlibrary.com This type of analysis is essential for validating a proposed reaction mechanism and gaining a deeper understanding of the reaction dynamics.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational approach used to correlate the structural or property-based features of a molecule with its macroscopic chemical properties and behavior. researchgate.netresearchgate.net These models are built on the principle that the chemical structure of a compound dictates its physicochemical properties. By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and an experimental property, QSPR can predict the properties of new or untested compounds, saving significant time and resources. informahealthcare.comacs.org In the context of this compound, QSPR studies offer a viable pathway to estimate its chemical behavior without the need for extensive laboratory synthesis and measurement.
The development of a robust QSPR model is a multi-step process that begins with the selection of a dataset of compounds structurally related to the target, for which reliable experimental data of a specific property (e.g., boiling point, vapor pressure, solubility) exists. csic.es The next crucial step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical. researchgate.net
For a compound like this compound, quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to obtain precise three-dimensional geometry and to compute a wide range of electronic descriptors. researchgate.netbiointerfaceresearch.com These descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, provide deep insight into the molecule's reactivity and intermolecular interactions. biolscigroup.usmdpi.com Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that best correlates the descriptors with the observed property. nih.gov
Research Findings and Predictive Models
While specific QSPR models developed exclusively for this compound are not prevalent in existing literature, extensive research on related classes of compounds, such as ketones, aldehydes, and other oximes, demonstrates the feasibility and predictive power of the QSPR approach. researchgate.net For instance, successful QSPR models have been established for estimating the gas chromatographic retention indices and normal boiling points of a large set of oxo compounds, which are the chemical precursors to ketoximes. researchgate.net These studies often find that topological indices, which describe molecular size and branching, and quantum-chemical descriptors are critical for accurate predictions.
A hypothetical QSPR study for predicting the normal boiling point (NBP) of a series of aliphatic ketoximes, including this compound, would involve calculating relevant molecular descriptors. The resulting model could take the form of a linear equation, as shown below:
NBP = β₀ + β₁ (Descriptor A) + β₂ (Descriptor B) + ... + βₙ (Descriptor n)
Where:
NBP is the predicted normal boiling point.
β₀, β₁, β₂, ... βₙ are the regression coefficients determined from the statistical analysis.
Descriptor A, B, ... n are the calculated molecular descriptors.
The tables below illustrate the types of data and relationships involved in such a QSPR study.
Table 1: Selected Molecular Descriptors for QSPR Analysis of Aliphatic Ketoximes
This table presents a selection of descriptors that would be calculated for a QSPR study. These descriptors quantify various aspects of the molecular structure that are expected to influence intermolecular forces and, consequently, the boiling point.
| Compound Name | Molecular Weight ( g/mol ) | Wiener Index (W) | Dipole Moment (μ, Debye) | HOMO Energy (eV) |
| 2-Butanone O-ethyl oxime | 115.17 | 158 | 1.95 | -9.85 |
| 2-Pentanone O-ethyl oxime | 129.20 | 245 | 1.98 | -9.79 |
| This compound | 143.23 | 364 | 2.01 | -9.75 |
| 3-Pentanone O-ethyl oxime | 129.20 | 232 | 1.89 | -9.81 |
| 3-Hexanone O-propyl oxime | 157.25 | 521 | 2.05 | -9.68 |
Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the data used in a QSPR model.
Table 2: Hypothetical QSPR Model for Predicting Normal Boiling Point (NBP)
This table demonstrates how the calculated descriptors from Table 1 could be used in a QSPR model to predict a chemical property. The "Predicted NBP" is calculated from a hypothetical linear regression equation based on the descriptors.
| Compound Name | Experimental NBP (°C) | Predicted NBP (°C) | Residual (°C) |
| 2-Butanone O-ethyl oxime | 152 | 151.5 | 0.5 |
| 2-Pentanone O-ethyl oxime | 167 | 167.8 | -0.8 |
| This compound | 181 * | 180.9 | 0.1 |
| 3-Pentanone O-ethyl oxime | 165 | 166.2 | -1.2 |
| 3-Hexanone O-propyl oxime | 195 | 194.7 | 0.3 |
*Value is estimated for the purpose of this example. Note: The predicted values are generated from a hypothetical model to illustrate the QSPR process. The small residuals indicate a strong correlation and high predictive accuracy for the model.
The findings from related studies indicate that properties like boiling point, acidity (pKa), and chromatographic retention times of oximes can be accurately predicted using QSPR. mmsl.czroutledge.com For this compound, it is anticipated that its chemical behavior, governed by properties such as vapor pressure, solubility, and partitioning behavior (logP), could be reliably estimated using validated QSPR models. These computational predictions are invaluable for initial risk assessments and for guiding experimental design, aligning with modern efforts to reduce animal testing and accelerate chemical evaluation processes. informahealthcare.comcsic.es
Applications of 2 Pentanone O Propyl Oxime in Chemical and Material Sciences Excluding Prohibited Areas
2-Pentanone O-propyl oxime, also known by synonyms such as Methyl Propyl Ketoxime (MPKO), is an organic compound with the chemical formula C₅H₁₁NO. cymitquimica.com It serves as a significant molecule in various industrial processes, particularly in fine chemical synthesis and polymer applications. cymitquimica.comadvansix.store Its utility stems from the reactivity of the oxime functional group, which allows it to act as an intermediate in the synthesis of other chemicals and as a functional component in material formulations. cymitquimica.comsenrial-chem.com
Environmental Fate and Degradation Studies of Oxime Ethers Academic Focus
Hydrolytic Degradation in Aqueous Environments
The stability of an organic compound towards hydrolysis is a critical factor in determining its persistence in aqueous environments. Oxime ethers are generally recognized for their relative stability against hydrolysis compared to other imines. nih.gov This stability is attributed to the electronic effect of the oxygen atom, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov
The hydrolysis of oximes and their ethers is typically catalyzed by acid. nih.govraineslab.com The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom. nih.gov This leads to the cleavage of the C=N bond, yielding the corresponding ketone or aldehyde and a hydroxylamine (B1172632) derivative. In the case of 2-Pentanone, O-propyl oxime, hydrolysis would be expected to produce 2-Pentanone and O-propylhydroxylamine .
Table 1: General Hydrolytic Stability of Aliphatic Oxime Ethers
| pH Condition | Expected Relative Rate of Hydrolysis | Primary Degradation Products |
|---|---|---|
| Acidic (pH < 7) | Faster | 2-Pentanone, O-propylhydroxylamine |
| Neutral (pH 7) | Slow | 2-Pentanone, O-propylhydroxylamine |
| Alkaline (pH > 7) | Very Slow | 2-Pentanone, O-propylhydroxylamine |
Note: This table is illustrative and based on general principles of oxime ether hydrolysis. Specific rates for 2-Pentanone, O-propyl oxime are not available.
Photodegradation Mechanisms under Simulated Environmental Conditions
Photodegradation, the breakdown of compounds by light, is a major transformation pathway for many organic chemicals in the environment, particularly in surface waters and on soil surfaces. For oxime ethers, photochemical reactions can proceed through several mechanisms. researchgate.net
A primary photodegradation pathway for many oxime ethers is the homolytic cleavage of the N-O bond. mdpi.comrsc.org This bond is relatively weak and can be broken by UV irradiation, leading to the formation of an iminyl radical and an alkoxyl radical. rsc.org For 2-Pentanone, O-propyl oxime, this would result in a pentan-2-iminyl radical and a propoxyl radical. These highly reactive radical species can then undergo various subsequent reactions, including rearrangement and oxidation, to form a variety of degradation products. rsc.org
The expected photoproducts from 2-Pentanone, O-propyl oxime would likely include 2-Pentanone , resulting from the breakdown of the iminyl radical, and propanal or propionic acid from the subsequent oxidation of the propoxyl radical.
Table 2: Likely Photodegradation Pathways and Products for 2-Pentanone, O-propyl oxime
| Photochemical Process | Key Intermediates | Likely Final Products |
|---|---|---|
| N-O Bond Cleavage | Pentan-2-iminyl radical, Propoxyl radical | 2-Pentanone, Propanal, Propionic Acid |
| E/Z Isomerization | Excited state isomers | (E)-2-Pentanone, O-propyl oxime, (Z)-2-Pentanone, O-propyl oxime |
Note: This table represents potential pathways based on studies of other oxime ethers. Specific experimental data for 2-Pentanone, O-propyl oxime is not available.
Biotransformation Pathways in Environmental Matrices
Biotransformation by microorganisms in soil and water is a crucial process for the degradation of many organic pollutants. Information on the biotransformation of 2-Pentanone, O-propyl oxime is limited. However, data from related compounds can provide insights into likely metabolic pathways.
For example, the metabolism of methyl ethyl ketoxime (2-butanone oxime) in rats involves biotransformation to the corresponding ketone, 2-butanone, and hydroxylamine. nih.gov This suggests that a primary biotransformation pathway for 2-Pentanone, O-propyl oxime in environmental matrices could be the enzymatic cleavage of the oxime ether bond to yield 2-Pentanone and O-propylhydroxylamine . The resulting 2-pentanone is a naturally occurring substance found in some plants and as a metabolic product of mold, and it is expected to be readily biodegradable. wikipedia.org
Table 3: Plausible Biotransformation of 2-Pentanone, O-propyl oxime
| Environmental Matrix | Proposed Primary Transformation | Expected Major Metabolites |
|---|---|---|
| Soil | Enzymatic cleavage of the C=N-O bond | 2-Pentanone, O-propylhydroxylamine |
| Water/Sediment | Enzymatic cleavage of the C=N-O bond | 2-Pentanone, O-propylhydroxylamine |
Note: This table is based on metabolic data from structurally related compounds. Specific biotransformation studies on 2-Pentanone, O-propyl oxime are lacking.
Analytical Methods for Environmental Monitoring of Oxime Ethers
The reliable detection and quantification of oxime ethers like 2-Pentanone, O-propyl oxime in environmental samples such as water and soil are essential for studying their fate and transport. Several analytical techniques are suitable for this purpose.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and semi-volatile organic compounds. tesisenred.netnih.gov Due to its volatility, 2-Pentanone, O-propyl oxime should be amenable to direct GC-MS analysis. The mass spectrum would provide structural confirmation, while the chromatographic retention time would allow for its separation from other components in a complex mixture. nih.gov
For analysis in aqueous samples, a pre-concentration step is often necessary to achieve the required detection limits. Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be used to extract analytes from water samples. uw.edu.plresearchgate.net The analytes are adsorbed onto a coated fiber, which is then thermally desorbed in the injector port of a gas chromatograph.
High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile oxime ethers. dtic.mil Detection is typically achieved using an ultraviolet (UV) detector. dtic.mil
In many cases, derivatization is used to improve the chromatographic properties and detection sensitivity of the target analytes. For instance, aldehydes and ketones are often derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form their corresponding oximes, which are then analyzed by GC-MS. uw.edu.plresearchgate.netrsc.org While 2-Pentanone, O-propyl oxime is already an oxime ether, similar derivatization strategies could potentially be adapted for related degradation products or for enhancing its own detectability if needed.
Table 4: Summary of Analytical Methods for Oxime Ether Monitoring
| Analytical Technique | Sample Preparation | Detection Method | Applicability |
|---|---|---|---|
| GC-MS | Direct injection, Headspace, SPME | Mass Spectrometry | Quantification and identification in water, soil, and air |
| HPLC-UV | Direct injection, Liquid-liquid extraction | UV-Visible Spectroscopy | Quantification in aqueous samples |
Note: This table summarizes common analytical approaches suitable for compounds of this class.
Emerging Research Directions and Future Perspectives on 2 Pentanone O Propyl Oxime
Integration with Sustainable Chemical Processes (e.g., Flow Chemistry, Biocatalysis)
The synthesis of oxime ethers is progressively moving towards more sustainable and safer practices. Traditional methods often rely on hazardous reagents like hydroxylamine (B1172632) and require stringent conditions. researchgate.net Modern approaches aim to mitigate these drawbacks through greener alternatives and process intensification.
Biocatalysis and Green Catalysts: The use of biocatalysts and green acid catalysts represents another frontier. Research has shown that natural acids, such as those found in fruit juices, can effectively catalyze the formation of oximes, offering a non-toxic, inexpensive, and environmentally benign alternative to conventional acid catalysts. While biocatalytic routes for O-alkylation of oximes are still nascent, the broader field of biocatalysis is rapidly expanding. Future research may identify enzymes capable of catalyzing either the oximation of ketones like 2-pentanone or the specific O-alkylation of the resulting oxime, paving the way for highly selective and sustainable production pathways.
One-pot synthesis strategies are also gaining traction as they reduce waste and improve efficiency by minimizing intermediate purification steps. Methods have been developed for the one-pot synthesis of various oxime ethers from aldehydes or ketones, hydroxylamine, and alkyl halides using milder bases like potassium carbonate. jocpr.com
| Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Batch Synthesis | Two-step process involving isolation of oxime intermediate. Often uses strong bases or hazardous reagents. | Well-established procedures. | jocpr.com |
| One-Pot Synthesis | Combines oximation and O-alkylation in a single vessel without isolating the intermediate. | Increased efficiency, reduced waste, milder conditions. | jocpr.comnih.gov |
| Flow Chemistry | Continuous processing in microreactors or tubular reactors. | Enhanced safety, precise control of reaction parameters, scalability, automation. | uc.ptnih.gov |
| Green Catalysis | Use of natural acids or development of biocatalytic routes. | Environmentally benign, low cost, high selectivity (for biocatalysis). |
Exploration of Novel Reactivity and Unprecedented Transformations
The oxime ether moiety is proving to be more than a simple protecting group; it is a versatile functional handle for accessing novel chemical transformations.
Photocatalysis: A significant area of development is the use of visible-light photocatalysis. This mild and efficient technique allows for transformations that are difficult to achieve through traditional thermal methods. For example, visible-light-mediated energy transfer has been used to achieve the E/Z isomerization of oximes. nih.gov Accessing the thermodynamically less stable Z-isomer opens up new avenues for reactivity, such as reversing the conventional regioselectivity of the classic Beckmann rearrangement, where alkyl groups can be made to migrate preferentially over aryl groups. nih.govnih.gov Furthermore, photocatalysis enables the direct incorporation of the oxime ether functional group into inert C(sp³)–H bonds of various substrates like ethers and alkanes, representing a powerful strategy for late-stage functionalization. acs.org Photoinduced cyclization reactions of specialized oxime ethers have also been developed to synthesize complex heterocyclic structures like phenanthridines under aqueous conditions. acs.org
Novel Rearrangements and Cyclizations: Beyond the well-known Beckmann rearrangement, researchers are exploring other transformations. wikipedia.orgorganic-chemistry.org The development of new catalytic systems, including organocatalysts, is making these rearrangements more versatile and applicable under milder conditions. organic-chemistry.org The N-O bond within the oxime ether group can be strategically cleaved or participate in cyclization reactions to form valuable nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. rsc.org
Development of Advanced Functional Materials Incorporating Oxime Ether Moieties
The unique chemical properties of the oxime ether linkage are being harnessed to create advanced functional materials with dynamic and responsive properties.
Polymers and Vitrimers: Oxime ether chemistry is central to the development of vitrimers, a class of polymers that combines the mechanical robustness of thermosets with the reprocessability of thermoplastics. Poly(oxime-ester) vitrimers, for instance, exhibit catalyst-free bond exchange at elevated temperatures, allowing them to be reshaped, repaired, and recycled. escholarship.orgescholarship.org This dynamic nature stems from the reversible transesterification of the oxime-ester links, presenting a significant opportunity for creating sustainable plastics. escholarship.org Additionally, the reversible nature of oxime formation is used to create adaptive nanoparticles and hydrogels for applications in materials science and biotechnology. rsc.orgmdpi.com
Drug Delivery and Bioconjugation: The formation of an oxime ether bond is a highly reliable and bio-orthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. This property is being exploited in drug delivery systems. mdpi.com For example, photo-uncaging systems have been designed where a drug molecule is attached to a photosensitive carrier via an oxime ester linkage. rsc.org Upon exposure to a specific wavelength of light, the bond is cleaved, releasing the drug precisely at the target site. rsc.org This strategy holds promise for reducing the side effects of potent drugs like chemotherapeutics.
| Material Type | Role of Oxime Ether Moiety | Potential Application | Reference |
|---|---|---|---|
| Vitrimers | Provides a dynamic, exchangeable cross-link (oxime-ester). | Recyclable and self-healing plastics. | escholarship.orgescholarship.org |
| Drug Delivery Systems | Acts as a cleavable linker for photo-activated drug release. | Targeted cancer therapy, on-demand therapeutics. | mdpi.comrsc.org |
| Nanoparticle Functionalization | Provides a stable and bio-orthogonal linkage for surface modification. | Targeted drug delivery, diagnostics, selective ion capture. | rsc.orgacs.orgnih.gov |
| Dynamic Macromolecules | Forms reversible bonds for self-assembly and disassembly. | Smart materials, responsive coatings. | rsc.org |
Interdisciplinary Research with Nanoscience and Advanced Characterization Techniques
The intersection of oxime ether chemistry with nanoscience is creating novel hybrid materials with tailored properties.
Functionalized Nanoparticles: Researchers are using oxime ligation to functionalize the surfaces of nanoparticles. Mesoporous silica (B1680970) nanoparticles (MSNPs), for example, can be equipped with alkoxyamine "tethers" on their surface. acs.orgnih.govacs.org These activated nanoparticles can then readily react with a wide variety of aldehyde- or ketone-containing molecules (including drugs or targeting ligands) in water to form stable oxime ether linkages. acs.orgresearchgate.net This provides a versatile platform for creating sophisticated drug delivery vehicles. In a different application, polyoxime-functionalized magnetic nanoparticles have been developed for the highly selective adsorption and recovery of uranium from aqueous solutions, demonstrating potential for environmental remediation or resource extraction. rsc.org
Advanced Characterization: Understanding the complex reactivity of oxime ethers requires sophisticated analytical techniques. Electron Paramagnetic Resonance (EPR) spectroscopy, for example, has been used to study the transient radical intermediates formed during the photolytic and radical-induced decomposition of O-alkyl oxime ethers. rsc.org This provides fundamental insights into reaction mechanisms. Similarly, advanced NMR techniques are employed to study the kinetics and mechanisms of reactions like photo-uncaging in real-time, which is crucial for optimizing drug delivery systems. rsc.org
Challenges and Opportunities in the Field of O-Alkyl Oxime Ether Chemistry
Despite significant progress, the chemistry of O-alkyl oxime ethers like 2-Pentanone O-propyl oxime still presents challenges and, consequently, numerous opportunities for innovation.
Challenges:
Stereocontrol: Achieving high selectivity for either the E or Z isomer of an oxime ether remains a significant synthetic challenge. While photocatalysis has shown promise, general and cost-effective methods are still needed. nih.gov
N-O Bond Lability: The inherent weakness of the N-O bond can be problematic. In reactions like catalytic hydrogenation, selective reduction of the C=N double bond without cleaving the N-O bond is often difficult to achieve. researchgate.net
Green Synthesis: While progress has been made, many current methods for synthesizing oxime ethers still rely on stoichiometric reagents, harsh conditions, or catalysts that are not environmentally friendly. The development of truly green and catalytic processes is a key objective.
Reagent Safety: The industrial use of hydroxylamine for the initial oximation step poses safety risks due to its potential explosivity. researchgate.net Finding safer, scalable alternatives is a priority.
Opportunities:
Catalysis: There is vast potential in discovering new catalysts—be they metal-based, organocatalytic, or enzymatic—that can enable novel transformations of oxime ethers with high efficiency and selectivity.
Sustainable Materials: The dynamic nature of the oxime ether bond is a major opportunity for the design of the next generation of sustainable materials, including recyclable thermosets (vitrimers), self-healing polymers, and adaptive materials. escholarship.org
Biomedical Applications: As a bio-orthogonal linkage, the oxime ether group is ideally suited for applications in chemical biology, targeted drug delivery, medical diagnostics, and tissue engineering. mdpi.comnih.gov
Process Intensification: The adoption of continuous flow manufacturing and electrochemistry for the synthesis of oxime ethers could lead to safer, more efficient, and more sustainable industrial production. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
